Cas no 1261934-18-2 (4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid)
4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(3-CARBAMOYL-4-CHLOROPHENYL)-2-HYDROXYBENZOIC ACID
- 4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid, 95%
- 1261934-18-2
- 3'-Carbamoyl-4'-chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
- DTXSID10691584
- MFCD18322221
- 4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid
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- MDL: MFCD18322221
- Inchi: 1S/C14H10ClNO4/c15-11-4-2-7(5-10(11)13(16)18)8-1-3-9(14(19)20)12(17)6-8/h1-6,17H,(H2,16,18)(H,19,20)
- InChI Key: SSUDBJKMTHGORW-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C(N)=O)C1C=CC(C(=O)O)=C(C=1)O
Computed Properties
- Exact Mass: 291.0298355Da
- Monoisotopic Mass: 291.0298355Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 101Ų
4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB329496-5g |
4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid, 95%; . |
1261934-18-2 | 95% | 5g |
€1159.00 | 2025-03-19 | |
| abcr | AB329496-5 g |
4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid, 95%; . |
1261934-18-2 | 95% | 5g |
€1159.00 | 2023-04-26 |
4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid Suppliers
4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid
Chemical Profile of 4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid (CAS No. 1261934-18-2)
4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid, identified by its CAS number 1261934-18-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural motifs that include a carbamoyl group and a hydroxyl group, both positioned strategically on a chlorinated aromatic ring. Such structural features make it a promising candidate for further exploration in drug discovery and therapeutic applications.
The molecular structure of 4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid consists of a benzoic acid core substituted with a 3-carbamoyl-4-chlorophenyl moiety at the 4-position and a hydroxyl group at the 2-position. The presence of the carbamoyl group (–NHCO–) enhances the compound's solubility in polar solvents and contributes to its potential biological activity by interacting with various biological targets. The chloro substituent at the para position relative to the carbamoyl group influences electronic properties, making the molecule more lipophilic and facilitating its interaction with lipid-based membranes.
In recent years, there has been growing interest in developing novel benzoic acid derivatives as pharmacological agents due to their diverse biological activities. 4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid has been studied for its potential role in modulating inflammatory pathways, particularly through inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary in vitro studies have suggested that this compound exhibits inhibitory activity against COX-2, a well-known target for nonsteroidal anti-inflammatory drugs (NSAIDs). The hydroxyl group at the 2-position of the benzoic acid ring is thought to play a crucial role in stabilizing enzyme-substrate interactions, thereby enhancing binding affinity.
Moreover, the carbamoyl group in 4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid has been implicated in interactions with biological macromolecules such as proteins and nucleic acids. This feature makes it an attractive scaffold for designing molecules with targeted therapeutic effects. For instance, studies have shown that benzoic acid derivatives can modulate the activity of nuclear receptors, including peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation and inflammation. The chloro substituent further enhances binding specificity by influencing electronic distributions across the aromatic system.
The synthesis of 4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by nucleophilic substitution and hydrolysis. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been explored to improve synthetic efficiency and minimize byproduct formation. The development of scalable synthetic protocols is essential for large-scale production, which would facilitate further preclinical and clinical investigations.
From a pharmacokinetic perspective, 4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid exhibits moderate solubility in water and organic solvents, which is favorable for formulation into various dosage forms. Its metabolic stability has been assessed through in vitro liver microsome studies, indicating that it undergoes slow degradation under physiological conditions. This suggests potential for prolonged bioavailability, which could be advantageous for therapeutic applications requiring sustained action.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid with greater accuracy before conducting expensive wet-lab experiments. Molecular docking simulations have been performed to evaluate its binding affinity to target proteins such as COX enzymes, PPARs, and other relevant biomarkers. These simulations have provided insights into key interaction residues and hydrogen bonding patterns, guiding structural optimization efforts aimed at improving potency and selectivity.
In conclusion, 4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid (CAS No. 1261934-18-2) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features—comprising a carbamoyl group, a hydroxyl group, and a chloro substituent—make it an attractive scaffold for developing novel therapeutics targeting inflammation, metabolic disorders, and other diseases. Continued investigation into its biological activities, pharmacokinetic properties, and synthetic pathways will further elucidate its therapeutic potential and pave the way for future clinical applications.
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